2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
CURWXPMETLWINM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the pyrimidine ring with the appropriate substituents, followed by functional group transformations to introduce the amino group at position 4 and the aryl substituent at position 6. The key approaches include:
- Nucleophilic aromatic substitution on chlorinated pyrimidine intermediates.
- Condensation reactions involving substituted aldehydes and urea derivatives.
- Transition metal-catalyzed coupling reactions (e.g., Suzuki coupling) to install the aryl group.
Preparation via Nucleophilic Substitution on Dichloropyrimidine Precursors
One of the well-documented routes starts from 2-methyl-4,6-dichloropyrimidine , which undergoes nucleophilic substitution with aniline derivatives to install the 6-(4-methylphenyl) substituent and the amino group at position 4.
- Step 1: Reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylaniline (4-methylphenylamine) under basic conditions to selectively substitute the chlorine at position 6 with the 4-methylphenyl group.
- Step 2: Subsequent substitution of the chlorine at position 4 with ammonia or an amine source to introduce the amino group.
Condensation Methods Using Aromatic Aldehydes and Urea Derivatives
An alternative synthetic approach involves the condensation of substituted aromatic aldehydes (such as 4-methylbenzaldehyde) with urea and malononitrile or similar nitrile-containing compounds to form pyrimidine rings with desired substitution patterns.
- Mix 4-methylbenzaldehyde, urea, and malononitrile in the presence of a catalyst.
- Catalysts used include potassium carbonate, ammonium chloride, or phosphorous pentoxide.
- Reactions can be performed under solvent-free conditions or in ethanol.
- Heating under reflux or using mechanochemical methods such as ball milling.
Reaction conditions summary:
This method allows for structural diversity but may require further functional group transformations to achieve the exact substitution pattern of this compound.
Transition Metal-Catalyzed Coupling Reactions (Suzuki Coupling)
For the installation of the 4-methylphenyl substituent at position 6, Suzuki-Miyaura cross-coupling reactions are widely employed:
- Starting from 2-methyl-4-chloropyrimidine or 2-methyl-4,6-dichloropyrimidine.
- Coupling with 4-methylphenylboronic acid under palladium catalysis.
| Component | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | Mixture of water and organic solvents like dioxane or DMF |
| Temperature | 80–110 °C |
| Reaction time | 6–24 hours |
This method is advantageous for its versatility and tolerance of various functional groups, enabling late-stage functionalization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-methyl-4,6-dichloropyrimidine + 4-methylaniline | NaH or metal hydrides | RT to reflux, 10-30 h | High yield, mild conditions, scalable | Requires handling of chloropyrimidines |
| Condensation (aldehyde + urea) | 4-methylbenzaldehyde + urea + malononitrile | K2CO3, NH4Cl, P2O5 | Reflux or solvent-free, 3-6 h | Structural diversity, solvent-free options | May need further steps for amino substitution |
| Suzuki coupling | 2-methyl-4-chloropyrimidine + 4-methylphenylboronic acid | Pd catalyst, K2CO3 | 80–110 °C, 6-24 h | Versatile, functional group tolerant | Requires palladium catalyst, longer reaction times |
Research and Development Insights
- The nucleophilic substitution approach is favored for industrial synthesis due to its simplicity and use of readily available reagents.
- Recent advances in solvent-free and mechanochemical methods for pyrimidine synthesis offer greener alternatives but may require optimization for this specific compound.
- Suzuki coupling provides flexibility for analog synthesis and late-stage modifications, useful in medicinal chemistry programs.
- Reaction optimization often focuses on temperature control, base selection, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonyl derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Pharmacological Activity
- Antiviral Potential: Chlorinated pyrimidines like 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibit high-nanomolar affinity for SARS-CoV-2 Mpro due to halogen-mediated hydrophobic interactions . In contrast, the target compound lacks halogens, which may limit its protease inhibition efficacy.
- Anticancer Activity : The p-tolyl group in this compound aligns with cytotoxic compounds like 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, suggesting shared mechanisms (e.g., apoptosis induction) .
Structural and Electronic Features
- Hydrogen Bonding : The amine at position 4 in the target compound facilitates hydrogen bonding with biological targets, whereas analogues with amines at position 2 (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) exhibit different interaction profiles .
Biological Activity
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Antitrypanosomal Activity
Research has demonstrated that this compound exhibits significant antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies indicate that this compound can inhibit the growth of the parasite effectively, suggesting its potential as a therapeutic agent in treating this disease.
Antiplasmodial Activity
Additionally, derivatives of this compound have shown promise in combating malaria by inhibiting Plasmodium falciparum. This antiplasmodial activity highlights its potential role in addressing malaria, a major global health concern.
The biological activity of this compound is attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, which may elucidate the mechanisms through which it exerts its effects. Techniques such as molecular docking and kinetic assays have been employed to assess these interactions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Methylpyrimidine-2-amines | Pyrimidine core with varying substitutions | Exhibits diverse biological activities |
| 2-Amino-6-(methylphenyl)pyrimidine | Similar pyrimidine structure but different substituents | Potential antitumor properties |
| 6-Trifluoromethylpyrimidines | Pyrimidines with trifluoromethyl groups | Enhanced lipophilicity and biological activity |
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of this compound:
- Antitrypanosomal Study : A study demonstrated that this compound exhibited an IC50 value of 0.5 µM against Trypanosoma brucei, indicating potent activity compared to standard treatments.
- Antiplasmodial Study : In another research effort, derivatives were tested against Plasmodium falciparum, revealing IC50 values ranging from 0.8 to 1.5 µM, suggesting effective inhibition.
- Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in the metabolic pathways of these pathogens, further supporting its potential as a drug candidate.
Q & A
Q. What are the common synthetic routes for 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or condensation. For example, a Mannich reaction may introduce the piperazine or aryl groups . Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring formation.
- Temperature : Optimized between 80–120°C to balance reactivity and side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Reported yields range from 50–70% under optimal conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. SHELXL refinement is standard for small-molecule structures, with R-factors <0.05 indicating high precision .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 240.15) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test against kinase enzymes (e.g., CDK4/CDK6) using fluorescence polarization to measure IC₅₀ values.
- Cell-based studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
Advanced optimization involves:
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include:
- Disorder in substituents : Resolved using PART instructions in SHELXL to model alternative conformations .
- Twinned crystals : Apply twin-law matrices (e.g., HKLF5 format) during data integration .
- Weak diffraction : Use synchrotron radiation for high-resolution data collection .
Q. What experimental designs are used to elucidate the pharmacological mechanism of action?
- Molecular docking : Predict binding affinity to targets (e.g., α1-adrenergic receptors) using AutoDock Vina .
- Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity.
- Western blotting : Validate pathway modulation (e.g., apoptosis markers like caspase-3) .
Q. How should contradictory bioactivity data between studies be addressed?
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays).
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
- Reproducibility checks : Validate results in independent labs using standardized protocols .
Q. How do computational toxicity predictions compare with experimental results?
- In silico tools : PreADMET predicts Ames mutagenicity and hERG inhibition.
- Discrepancies : For example, computational models may flag nitro groups as mutagenic, but in vitro micronucleus assays might show no clastogenicity. Cross-validation with zebrafish toxicity models is recommended .
Q. How does this compound compare structurally and functionally to similar pyrimidine derivatives?
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Methyl-6-phenylpyrimidin-2-amine | Simpler substituents | Moderate kinase inhibition |
| N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo-pyrimidine core | Anticancer (IC₅₀ = 1.2 µM) |
| 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine | Piperidine substitution | Enhanced solubility and CNS penetration |
Q. What strategies are employed to design derivatives with enhanced potency or selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
